2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide
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Overview
Description
2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is a heterocyclic organic compound with the molecular formula C6H7N3O3 It is a derivative of pyrazine, characterized by the presence of an amino group at the 2-position, a methoxycarbonyl group at the 3-position, and an oxide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide typically involves the reaction of appropriate pyrazine derivatives with reagents that introduce the amino, methoxycarbonyl, and oxide functionalities. One common method involves the nitration of 2-methoxycarbonylpyrazine followed by reduction to introduce the amino group. The oxidation of the pyrazine ring can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxide group to other functionalities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide involves its interaction with specific molecular targets and pathways. The amino and methoxycarbonyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The oxide group may also play a role in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(methoxycarbonyl)pyrazine
- 2-Amino-3-(carboxy)pyrazine
- 2-Amino-3-(ethoxycarbonyl)pyrazine
Uniqueness
2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is unique due to the presence of the oxide group at the 1-position, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 4-hydroxy-3-iminopyrazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-6(10)4-5(7)9(11)3-2-8-4/h2-3,7,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXYBLORSFSXGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN(C1=N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728594 |
Source
|
Record name | Methyl 4-hydroxy-3-imino-3,4-dihydropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17149-35-8 |
Source
|
Record name | Methyl 4-hydroxy-3-imino-3,4-dihydropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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